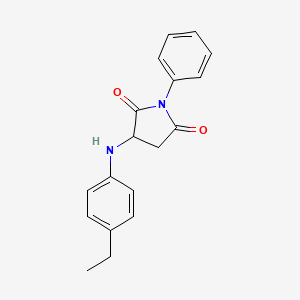

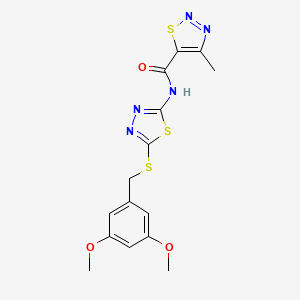

3-((4-Ethylphenyl)amino)-1-phenylpyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((4-Ethylphenyl)amino)-1-phenylpyrrolidine-2,5-dione, also known as EPPD, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a pyrrolidine derivative and has been studied for its potential applications in various fields, including medicine, pharmacology, and chemistry.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

One area of research involves the synthesis of new succinimide derivatives, including compounds structurally similar to "3-((4-Ethylphenyl)amino)-1-phenylpyrrolidine-2,5-dione", and their evaluation for antimicrobial properties. A study by Cvetković et al. (2019) on "Synthesis, antimicrobial activity and quantum chemical investigation of novel succinimide derivatives" reports the successful synthesis of twelve new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones. These compounds demonstrated promising in vitro antifungal activities against several test fungi, highlighting their potential as novel fungicides. The study also employed density functional theory (DFT) calculations to explore the structure-activity relationship (SAR), enhancing our understanding of how molecular structure influences antimicrobial efficacy (Cvetković et al., 2019).

Antioxidant Activity and Chemical Study

Research by Hakobyan et al. (2020) titled "Synthesis and Antioxidant Activity of N-Aminomethyl Derivatives of Ethosuximide and Pufemide Anticonvulsants" explores the antioxidant properties of derivatives of compounds similar to "3-((4-Ethylphenyl)amino)-1-phenylpyrrolidine-2,5-dione". The study focused on the aminomethylation of ethosuximide and pufemide, leading to N-aminomethyl derivatives, and assessed their antioxidant activities. The findings contribute to the broader understanding of how structural modifications can impact the biological activities of such compounds, offering insights into their potential therapeutic applications (Hakobyan et al., 2020).

Aromatase Inhibition for Cancer Therapy

Another significant area of application is in the development of aromatase inhibitors for cancer therapy. Research into analogues of aminoglutethimide, a known aromatase inhibitor, has led to the synthesis of compounds like "3-((4-Ethylphenyl)amino)-1-phenylpyrrolidine-2,5-dione". These studies aim to discover more effective and selective inhibitors of estrogen biosynthesis for the treatment of hormone-dependent cancers. For example, the work by Foster et al. (1985) on "Analogues of aminoglutethimide: selective inhibition of aromatase" and Daly et al. (1986) on "Synthesis and biochemical evaluation of analogues of aminoglutethimide based on phenylpyrrolidine-2,5-dione" represents foundational research in this area, highlighting the potential of such compounds in cancer therapy (Foster et al., 1985); (Daly et al., 1986).

Propriétés

IUPAC Name |

3-(4-ethylanilino)-1-phenylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-2-13-8-10-14(11-9-13)19-16-12-17(21)20(18(16)22)15-6-4-3-5-7-15/h3-11,16,19H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLABCPKVAUGLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Ethylphenyl)amino]-1-phenylpyrrolidine-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone](/img/structure/B2391142.png)

![3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2391143.png)

![1-[4-(7-Methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2391146.png)

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one](/img/structure/B2391150.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2391156.png)

![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2391157.png)

![N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2391159.png)

![Tert-butyl 2-[(2-acetamidoethyl)amino]propanoate hydrochloride](/img/structure/B2391160.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2391161.png)